molecular formula C15H12O4 B6401201 3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261924-65-5

3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6401201
CAS No.: 1261924-65-5
M. Wt: 256.25 g/mol
InChI Key: GOHODPWXULKYMU-UHFFFAOYSA-N
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Description

3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a methylenedioxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the corresponding carboxylic acid . Another approach involves the use of 3,4-methylenedioxyphenylacetic acid as a starting material, which undergoes Friedel-Crafts acylation with methylbenzoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. It may also participate in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(3,4-methylenedioxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylenedioxyphenyl group with a benzoic acid moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-6-11(15(16)17)2-4-12(9)10-3-5-13-14(7-10)19-8-18-13/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHODPWXULKYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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